N-(6-amino-1,3-benzothiazol-2-yl)-N-[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]acetamide
Description
The compound N-(6-amino-1,3-benzothiazol-2-yl)-N-[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]acetamide is a structurally complex molecule featuring:
- A pyrazolo[1,5-a]pyrimidine core substituted with a 4-methoxyphenyl group at position 5 and a trifluoromethyl group at position 5.
- A benzothiazole moiety linked via an acetamide group to the pyrazolo[1,5-a]pyrimidine scaffold.
- Functional groups such as methoxy (-OCH₃), trifluoromethyl (-CF₃), and amino (-NH₂), which are critical for modulating solubility, bioavailability, and target binding.
Properties
IUPAC Name |
N-acetyl-N-(6-amino-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N6O3S/c1-12(34)32(23-30-16-8-5-14(28)9-19(16)37-23)22(35)18-11-21-29-17(13-3-6-15(36-2)7-4-13)10-20(24(25,26)27)33(21)31-18/h3-11H,28H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHFRGQSFWBOEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=NC2=C(S1)C=C(C=C2)N)C(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=C(C=C5)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-amino-1,3-benzothiazol-2-yl)-N-[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a pyrazolo-pyrimidine structure, which is known for its diverse biological activities. The molecular formula is , and it has a molar mass of approximately 431.44 g/mol. The presence of trifluoromethyl and methoxy groups is significant as these substituents can enhance the compound's lipophilicity and bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 431.44 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have indicated that compounds containing the benzothiazole scaffold exhibit significant anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines.
Case Study: Inhibition of Cancer Cell Lines
In a study evaluating the efficacy of related benzothiazole derivatives:
- Compound B7 exhibited significant activity against A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cell lines.
- The IC50 values ranged from 1.0 to 5.0 µM , demonstrating potent antitumor effects.
This suggests that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties as well. Benzothiazole derivatives have been explored for their activity against various pathogens, including Mycobacterium tuberculosis.
Research Findings
A recent synthesis of benzothiazole derivatives led to compounds that demonstrated:
- IC50 values against M. tuberculosis ranging from 1.35 to 2.18 µM .
- Low cytotoxicity towards human embryonic kidney cells (HEK-293), indicating a favorable therapeutic index.
The proposed mechanism involves interaction with specific targets within the cancer cells or pathogens:
- Inhibition of Kinases : The benzothiazole moiety can interact with ATP-binding sites in kinases, blocking their activity.
- Induction of Apoptosis : Activation of apoptotic pathways through upregulation of pro-apoptotic factors.
- Cell Cycle Arrest : Interference with cell cycle progression leading to growth inhibition.
Comparison with Similar Compounds
Structural Analogues of Pyrazolo[1,5-a]pyrimidine Acetamides
The target compound shares a pyrazolo[1,5-a]pyrimidine core with several analogs (Table 1). Key differences lie in substituents and appended functional groups:
Table 1: Structural Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations:
- Substituent Effects : The target compound’s trifluoromethyl group enhances metabolic stability and lipophilicity compared to methyl or fluoroethoxy groups in F-DPA and DPA-714 .
- Benzothiazole vs. Phenyl: The 6-amino-benzothiazole moiety in the target compound may confer distinct binding interactions compared to phenyl or alkylamine groups in analogs like Pir-8-11 .
Thiazolo- and Triazolo-Pyrimidine Derivatives
Compounds with alternative heterocyclic cores exhibit divergent properties (Table 2):
Table 2: Comparison with Thiazolo- and Triazolo-Pyrimidines
Key Observations:
- Core Heterocycle : The pyrazolo[1,5-a]pyrimidine core in the target compound may offer superior kinase selectivity compared to thiazolo- or triazolo-pyrimidines, which are often associated with broader receptor interactions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing pyrazolo[1,5-a]pyrimidine derivatives like this compound?
- Methodological Answer : Synthesis typically involves cyclization of precursors such as enaminones or substituted pyrazoles. For example, refluxing substituted pyrazoles with aldehydes or ketones in acetic anhydride yields the pyrazolo[1,5-a]pyrimidine core. Intermediate functionalization (e.g., trifluoromethylation) may require halogenation followed by nucleophilic substitution. Purification via recrystallization (e.g., ethanol/DMF) and characterization by IR, NMR, and mass spectrometry are standard .
Q. How is structural characterization of such polyheterocyclic compounds performed?
- Methodological Answer : Use a combination of:
- IR spectroscopy to confirm functional groups (e.g., C=O at ~1700 cm⁻¹, NH/amine stretches at ~3200–3400 cm⁻¹).
- 1H/13C NMR to resolve aromatic protons (δ 6.5–8.5 ppm), trifluoromethyl groups (δ ~120–125 ppm in 13C), and methoxy substituents (δ ~3.8 ppm in 1H).
- Mass spectrometry (EI or ESI) to verify molecular ion peaks and fragmentation patterns .
Q. What biological targets are associated with pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : These compounds often target kinases, enzymes (e.g., cyclooxygenase), or neurotransmitter receptors. For example, trifluoromethyl groups enhance binding to hydrophobic enzyme pockets. Initial screening involves in vitro assays (e.g., enzyme inhibition or receptor-binding studies) followed by SAR analysis .
Advanced Research Questions
Q. How can synthetic routes be optimized when conflicting yield data are reported (e.g., 62% vs. 68% for similar compounds)?
- Methodological Answer :
- Design of Experiments (DoE) : Use statistical models to optimize reaction parameters (temperature, solvent ratio, catalyst loading). For example, a central composite design can identify critical factors affecting yields .
- Alternative Reagents : Replace traditional catalysts (e.g., K₂CO₃) with milder bases (e.g., Cs₂CO₃) to reduce side reactions.
- Purification Techniques : Employ column chromatography instead of recrystallization for intermediates prone to polymorphism .
Q. How to resolve contradictions in spectroscopic data for structurally similar derivatives?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.
- X-ray crystallography : Confirm regiochemistry of substituents (e.g., distinguishing between 5- and 7-trifluoromethyl positions) .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .
Q. What computational strategies predict the compound’s potential targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase or enzyme libraries. Focus on conserved residues (e.g., ATP-binding pockets in kinases).
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond donors from the benzothiazole amino group) using tools like Phase .
Q. How to design analogues with improved metabolic stability without compromising activity?
- Methodological Answer :
- Bioisosteric Replacement : Replace the methoxyphenyl group with a methylsulfonyl or cyano group to reduce oxidative metabolism.
- Prodrug Strategies : Introduce ester or amide prodrug moieties at metabolically labile sites (e.g., the acetamide group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
